molecular formula C15H11F2N3O B2497663 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone CAS No. 305368-09-6

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2497663
CAS No.: 305368-09-6
M. Wt: 287.27
InChI Key: IQFPAVGJZPTNQR-UHFFFAOYSA-N
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Description

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a chemical compound characterized by the presence of a phthalazinone core structure substituted with a 2,4-difluoroanilino group

Scientific Research Applications

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Safety and Hazards

As with any chemical compound, handling “4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to assume that the compound could be hazardous and to handle it with care .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 2,4-difluoroaniline with phthalazinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and the reaction may be conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phthalazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazinone compounds.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: An aniline derivative with similar fluorine substitutions.

    4-Bromo-2,5-difluoroaniline: Another aniline derivative with different fluorine positions.

    5-Bromo-2,4-difluoroaniline: A compound with bromine and fluorine substitutions on the aniline ring.

Uniqueness

4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is unique due to its specific substitution pattern and the presence of the phthalazinone core

Properties

IUPAC Name

4-[(2,4-difluoroanilino)methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPAVGJZPTNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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